Moderate ALDH3A1 Inhibition via Meta-Substitution
In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 3-(1-oxo-2-phenylethyl)benzoic acid demonstrated an IC50 value of 2.10 ± 0.00 μM (2.10E+3 nM) [1]. While direct head-to-head data for ortho- and para-isomers under identical conditions are unavailable, related studies indicate that regioisomeric substitution on the phenylacetyl benzoic acid scaffold can dramatically alter enzyme inhibition potency [2]. This positions the meta-substituted 3-isomer as a distinct tool compound for probing ALDH3A1, an enzyme implicated in cancer stem cell biology and chemotherapy resistance.
| Evidence Dimension | Enzyme inhibition (ALDH3A1) |
|---|---|
| Target Compound Data | IC50 = 2.10 μM |
| Comparator Or Baseline | 2-(1-oxo-2-phenylethyl)benzoic acid (ortho-isomer, CAS 33148-55-9) and 4-(1-oxo-2-phenylethyl)benzoic acid (para-isomer, CAS 108766-35-4) |
| Quantified Difference | Not quantified in same study; regioisomers expected to show different inhibition profiles based on SAR of related phenylacetic acids |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition, spectrophotometric analysis |
Why This Matters
Selecting the correct regioisomer is critical for assays targeting ALDH3A1; the 3-isomer provides a defined, moderate inhibition benchmark for SAR studies.
- [1] BindingDB. (2014). Entry BDBM50447072: CHEMBL1890994::US9328112, A24. View Source
- [2] Salem, O. I. A., et al. (2006). Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. Journal of Medicinal Chemistry, 49(2), 748-759. View Source
